2,6-dichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide
Description
2,6-Dichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with two chlorine atoms at the 2- and 6-positions and a pyridin-2-ylmethyl group attached to the sulfonamide nitrogen. Sulfonamides are widely studied for their pharmacological properties, including enzyme inhibition (e.g., N-myristoyltransferase, phosphoglycerate mutase) and receptor antagonism (e.g., UT receptor) . The dichloro substitution on the benzene ring likely enhances lipophilicity and influences electronic properties, while the pyridin-2-ylmethyl group may contribute to hydrogen bonding or π-π interactions in biological targets .
Properties
IUPAC Name |
2,6-dichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c13-10-5-3-6-11(14)12(10)19(17,18)16-8-9-4-1-2-7-15-9/h1-7,16H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCSMSLLAKBASP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with pyridin-2-ylmethanamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized to sulfonic acids or reduced to sulfinamides, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfinamides.
Scientific Research Applications
2,6-dichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase (DHPS). By inhibiting DHPS, the compound can disrupt the synthesis of folic acid in microorganisms, leading to antimicrobial effects. Additionally, the pyridin-2-ylmethyl group can enhance binding affinity to certain proteins, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2,6-dichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide can be contextualized by comparing it to related sulfonamide derivatives (Table 1). Key comparison criteria include substituent effects, synthetic yields, molecular properties, and biological activity.
Table 1: Comparative Analysis of Sulfonamide Derivatives
Substituent Effects on Physicochemical Properties
- N-Substituents: The pyridin-2-ylmethyl group in the target compound differs from pyrazole-based substituents (e.g., 28, QMI) and aryl ethers (e.g., SB611812).
- Halogenation : The 2,6-dichloro substitution is conserved across all compounds, suggesting its importance for steric and electronic stabilization. Bromine or trifluoromethyl groups (e.g., QMI, SB611812) further modulate electron-withdrawing effects and molecular weight .
Research Findings and Implications
- Molecular Interactions : Crystallographic studies (e.g., via Mercury CSD 2.0 ) on similar sulfonamides reveal hydrogen-bonding patterns between sulfonamide oxygen and biological targets, which may apply to the target compound .
Biological Activity
2,6-Dichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a dichlorobenzene moiety and a pyridine ring, contributing to its interaction with biological targets. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential in several therapeutic areas.
Antimicrobial Activity
Several studies report the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including:
- Escherichia coli : Minimum Inhibitory Concentration (MIC) values suggest strong antibacterial activity.
- Candida albicans : Demonstrated antifungal activity with MIC values indicating potential therapeutic use.
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 6.5 |
| Candida albicans | 250 |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits cell proliferation in various cancer cell lines:
- MDA-MB-231 (Triple-Negative Breast Cancer) : IC50 = 0.126 µM.
- Selectivity : The compound displayed a nearly 20-fold selectivity for cancerous cells over non-cancerous cells.
Case Study: In Vivo Efficacy
In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound inhibited lung metastasis more effectively than known inhibitors like TAE226. This suggests a promising avenue for cancer therapy.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes that are critical in disease pathways:
- Dihydropteroate Synthase (DHPS) : Inhibition studies indicate that the compound can interfere with bacterial folate synthesis pathways.
The mechanism by which this compound exerts its biological effects involves:
- Covalent Bond Formation : The sulfonamide group can form covalent bonds with nucleophilic sites on target biomolecules.
- Targeting Enzymatic Pathways : By inhibiting enzymes involved in critical metabolic processes, the compound disrupts cellular functions in pathogens and cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
